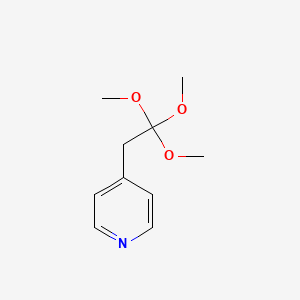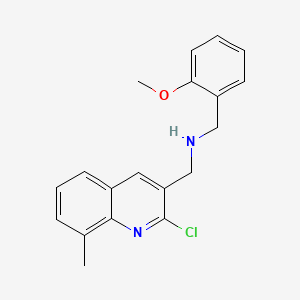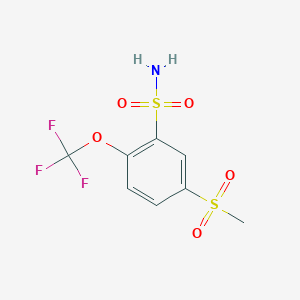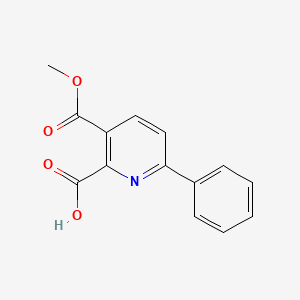
2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide is an organic compound that features a nitrophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide typically involves the nitration of a tert-butylphenol derivative followed by the formation of the acetamide group. One common method includes:
Nitration: The tert-butylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Phenoxyacetamide: The nitrated product is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure higher yields and purity. Flow microreactor systems have been developed for the efficient introduction of tert-butoxycarbonyl groups into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Reduction: The major product is 2-(4-(tert-Butyl)-2-aminophenoxy)acetamide.
Substitution: Depending on the nucleophile, various substituted acetamides can be formed.
Scientific Research Applications
2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butyl)-2-nitrophenoxy)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(4-(tert-Butyl)-2-aminophenoxy)acetamide: This compound is similar but has an amino group instead of a nitro group.
2-(4-(tert-Butyl)-2-chlorophenoxy)acetamide: This compound has a chloro group instead of a nitro group.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(4-tert-butyl-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)8-4-5-10(18-7-11(13)15)9(6-8)14(16)17/h4-6H,7H2,1-3H3,(H2,13,15) |
InChI Key |
NYDFROJTEXTGPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


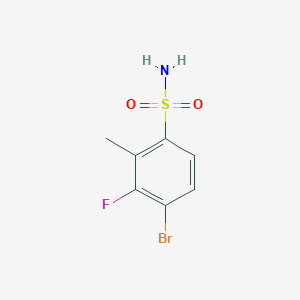
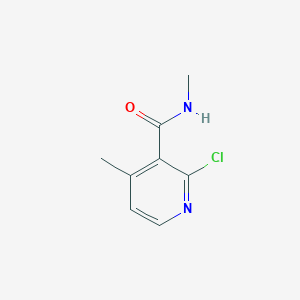
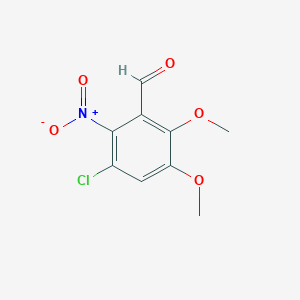
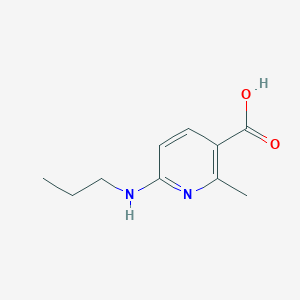
![tert-Butyl 1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12998658.png)

